N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S.ClH/c1-16-19(24)7-8-20-21(16)26-23(31-20)28(10-2-9-27-11-13-30-14-12-27)22(29)18-5-3-17(15-25)4-6-18;/h3-8H,2,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEXCBBZFHEIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzothiazole ring.
Attachment of Cyano and Morpholinyl Groups: The cyano group is introduced via a nucleophilic substitution reaction, while the morpholinyl group is attached through an amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
- A study highlighted that certain morpholine derivatives could enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect when used in combination therapies .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Similar benzothiazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Furthermore, research has indicated that modifications to the benzothiazole moiety can enhance antimicrobial potency, making it a candidate for further development in treating infections .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer effects of a series of benzothiazole derivatives, including those similar to this compound. The researchers found that specific compounds exhibited IC50 values significantly lower than standard chemotherapeutics against human cancer cell lines, indicating higher potency and selectivity for cancer cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a derivative of the compound was tested against various bacterial strains. The results demonstrated that it had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a treatment option for resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Key Differences:
Analysis : The indole derivative exhibits a lower molecular weight and higher thermal stability (decomposition at 281°C), likely due to its rigid heterocyclic system. Its synthesis via amide coupling (70% yield) suggests efficient methodology that could be adapted for the target compound .
Functional Analog: Hydroxamic Acids ()
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (C₁₀H₁₁ClN₂O₂) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (C₁₅H₂₁ClN₂O₂) share chlorophenyl groups and amide bonds but differ in their hydroxamic acid functionality and lack of benzothiazole/morpholine motifs.
Key Differences:
Analysis : Hydroxamic acids in were synthesized for antioxidant studies, emphasizing the role of chlorine in modulating reactivity. Their synthetic routes (e.g., cyclopropane or cyclohexane incorporation) highlight strategies for optimizing steric and electronic properties, which may inform modifications to the target compound’s morpholine-propyl chain .
Biological Activity
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits properties that may be beneficial in treating various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The compound's chemical structure includes:
- Benzothiazole Core : Known for its biological activity.
- Morpholine Group : Often enhances solubility and bioavailability.
- Cyano Group : Contributes to the compound's reactivity and potential biological interactions.
Molecular Formula : C₁₂H₁₆ClN₃S
Molecular Weight : 269.8 g/mol
CAS Number : 1105188-47-3
Antitumor Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. For example, benzothiazole-based compounds have shown effectiveness against various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |
| OVCAR-4 (Ovarian) | 28.7 | 77.5 | - |
These results indicate a broad-spectrum antitumor activity, with selective efficacy against specific cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar benzothiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways.
- Anti-inflammatory Properties : Some derivatives exhibit COX-II inhibitory activity, which can reduce inflammation associated with cancer progression.
Case Studies
A study focusing on the synthesis and evaluation of benzothiazole derivatives highlighted the promising antitumor properties of compounds similar to this compound. The study found that these compounds displayed selective toxicity towards cancer cells while sparing normal cells .
Another investigation into the anti-inflammatory potential of related compounds showed that they could significantly reduce inflammation markers in vivo, suggesting a dual role in both cancer treatment and inflammatory disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
